Specific Scientific Field: Horticultural Science
Summary of the Application: Oryzalin is used in the field of horticultural science for the induction of polyploidy in plants . Polyploid induction has in the past produced plants that are more compact and have larger flowers, leaves, and fruit, making them more desirable to consumers .
Methods of Application or Experimental Procedures: The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin (30, 60, 90, and 120 μM) on in vitro-grown Watsonia lepida N.E. Brown shoots was investigated . Oryzalin is a synthetic herbicide used for weed control and disrupts microtubule assembly during cell division . It is often more effective than colchicine because it has a higher affinity for plant tubulins .
Results or Outcomes: Explant survival was higher and more consistent with Oryzalin treatment compared with treatment with colchicine . More mixoploids than tetraploids were produced with both compounds . The optimum treatment for producing tetraploids was 120 μM Oryzalin for 24 hours . Of the 30% explants that survived this treatment, 33% were found to be stable tetraploids .
Specific Scientific Field: Agricultural Science
Summary of the Application: Oryzalin is used in the field of agricultural science as a herbicide for weed control . It is particularly used in turf, orchards, vineyards, around ornamental plants, and along rights of way .
Methods of Application or Experimental Procedures: Oryzalin is applied to the soil surface and is absorbed by the roots of germinating plants . It is typically applied before the weeds germinate, as it prevents cell division and hence the growth of the weed . The amount of Oryzalin used depends on the specific crop and the type of weed being controlled .
Specific Scientific Field: Plant Evolutionary Biology
Summary of the Application: Oryzalin is used in the field of plant evolutionary biology to study the role of polyploidy in plant evolution . Polyploidy, the condition of having more than two sets of chromosomes, is considered an important factor in plant evolution and is often associated with speciation and the development of novel adaptations .
Methods of Application or Experimental Procedures: In many instances, Oryzalin is used at lower concentrations than colchicine to induce stable polyploidy in plants . The effect of pulse treatments (0, 24, 48, and 72 hours) of Oryzalin on in vitro-grown plants is investigated . The optimum treatment for producing tetraploids was found to be 120 μM Oryzalin for 24 hours .
Results or Outcomes: The use of Oryzalin has been effective in inducing stable polyploidy in plants . Of the 30% explants that survived the optimum treatment, 33% were found to be stable tetraploids . This has provided valuable insights into the role of polyploidy in plant evolution .
Oryzalin is a selective pre-emergent herbicide primarily used for controlling annual grasses and broadleaf weeds in various agricultural and horticultural settings. It is classified chemically as a dinitroaniline derivative, with the molecular formula and a CAS number of 19044-88-3. Oryzalin appears as an odorless, bright yellow-orange crystalline powder, which is not readily ignitable but may burn under certain conditions. It is often formulated in various forms, including granular and liquid concentrates, for application in turf, orchards, vineyards, and ornamental plants .
Oryzalin's herbicidal effect stems from its disruption of microtubule formation within plant cells. Microtubules are essential for cell division, growth, and shape. Oryzalin binds to tubulin, the building block of microtubules, preventing them from assembling properly. This disrupts cell division and elongation, ultimately leading to weed death [].
Oryzalin is considered practically non-toxic by mouth in acute studies with laboratory animals []. However, it is classified as a potential carcinogen by the State of California due to animal studies suggesting a link to thyroid cancer []. Exposure to oryzalin can also cause skin irritation and potential allergic reactions. Proper handling procedures and personal protective equipment are crucial when working with oryzalin.
Oryzalin acts by inhibiting cell division in plants, specifically targeting the mitotic spindle during cell division. This mechanism disrupts the normal growth processes of weeds, preventing them from emerging. The herbicide does not react rapidly with air or water but can produce harmful gases when burned, including nitrogen oxides and sulfur oxides . Oryzalin is incompatible with strong bases such as sodium hydroxide and potassium hydroxide, which can lead to hazardous reactions .
Oryzalin exhibits moderate toxicity to mammals and is classified by the United States Environmental Protection Agency as a possible human carcinogen (Group C). In animal studies, it has been shown to cause various health effects, including kidney damage and increased organ weights at high doses. It also affects reproductive health and fetal development in laboratory animals . The herbicide is slightly toxic to birds and moderately toxic to aquatic organisms, indicating its potential environmental risks .
The synthesis of oryzalin typically involves the reaction of dinitroaniline derivatives with sulfamides. Specific methods may vary among manufacturers but generally follow these steps:
These methods ensure that oryzalin retains its efficacy as a herbicide while minimizing impurities that could affect its performance .
Oryzalin is widely utilized in various sectors:
The versatility of oryzalin makes it a valuable tool for both agricultural producers and landscape managers.
Research has indicated that oryzalin interacts with various biological systems:
Oryzalin shares similarities with several other herbicides that also inhibit plant growth through various mechanisms. Here are some comparable compounds:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Pendimethalin | Inhibits cell division | Primarily targets annual grasses |
| Trifluralin | Disrupts microtubule formation | Effective against both grasses and broadleaves |
| Prodiamine | Prevents seed germination | Used mainly in turf management |
| Dithiopyr | Inhibits root development | Also acts as a pre-emergent herbicide |
While all these compounds share a common goal of weed control, oryzalin's unique mechanism involving dinitroaniline chemistry distinguishes it from others like pendimethalin and trifluralin. This specificity may influence its effectiveness against certain weed types and its environmental persistence .
Oryzalin binds α-tubulin with high specificity in plants and protozoans, targeting a conserved pocket beneath the N loop of the protein. Computational docking studies using Toxoplasma gondii α-tubulin structures identified a binding site involving residues Arg2, Glu3, Val4, Trp21, Phe24, His28, Ile42, Asp47, Arg64, Cys65, Thr239, Arg243, and Phe244 [1] [2]. This site, located at the interface between adjacent protofilaments, facilitates oryzalin’s disruption of lateral interactions critical for microtubule assembly. Mutational analyses of T. gondii α-tubulin revealed that substitutions at Thr239, Ser165, and other residues within this region confer resistance to oryzalin by abolishing ligand binding [1] [5].
In contrast, vertebrate α-tubulin (e.g., Bos taurus) lacks a homologous high-affinity binding site. Molecular dynamics simulations demonstrated that oryzalin exhibits nonspecific, low-affinity interactions (>50-fold weaker) with bovine tubulin, explaining its selectivity for plant and protozoan microtubules [1] [2]. Structural comparisons suggest lineage-specific residues in plant/protozoan α-tubulin stabilize the binding pocket, enabling oryzalin to anchor beneath the N loop and sterically hinder M-N loop interactions between protofilaments [1] [5].
Table 1: Key Residues in Toxoplasma gondii α-Tubulin Involved in Oryzalin Binding
| Residue | Position | Role in Binding |
|---|---|---|
| Arg2 | N-terminal | Stabilizes sulfonamide group |
| Glu3 | N-terminal | Forms hydrogen bonds |
| Thr239 | Core | Critical for binding affinity |
| Phe244 | C-terminal | Hydrophobic interactions |
Oryzalin destabilizes microtubules by impairing polymerization kinetics through both thermodynamic and kinetic mechanisms. In Zea mays (maize), oryzalin binds tubulin dimers with a dissociation constant ($$K_d$$) of 95–117 nM, forming a rapidly reversible tubulin-oryzalin complex that shifts the equilibrium toward depolymerization [3]. This pH-dependent interaction inhibits GTP hydrolysis, a prerequisite for microtubule assembly, by preventing conformational changes in α/β-tubulin heterodimers [3].
Time-resolved polymerization assays reveal that oryzalin reduces the elongation rate of plant microtubules by 70–80%, as quantified by turbidimetric measurements [3]. Computational models suggest that oryzalin’s insertion beneath the N loop disrupts lateral contacts between protofilaments, increasing the activation energy required for polymerization [1] [2]. This mechanism contrasts with classical microtubule-targeting agents (e.g., colchicine), which primarily sequester free tubulin.
Table 2: Comparative Effects of Oryzalin on Microtubule Polymerization
| Species | Polymerization Rate (Control) | Polymerization Rate (+Oryzalin) | Affinity ($$K_d$$) |
|---|---|---|---|
| Zea mays | 0.45 ± 0.07 µm/min | 0.09 ± 0.02 µm/min | 95–117 nM |
| T. gondii | 0.38 ± 0.05 µm/min | 0.11 ± 0.03 µm/min | 23 nM |
| B. taurus | 0.52 ± 0.06 µm/min | 0.48 ± 0.05 µm/min | >1 µM |
Oryzalin induces catastrophic depolymerization of microtubules by destabilizing lateral and longitudinal interactions between tubulin subunits. In T. gondii, treatment with oryzalin shortens subpellicular microtubules from ~6 µm to <1 µm, resulting in rounded parasites incapable of host-cell invasion [1] [5]. Cryoelectron microscopy reconstructions show that oryzalin-bound α-tubulin adopts a conformation incompatible with M-loop interactions, leading to fraying at microtubule ends [1] [2].
The compound also increases the frequency of microtubule shrinkage phases by 3.5-fold in plant cells, as measured by fluorescent speckle microscopy [3]. This dynamic instability arises from oryzalin’s interference with tubulin’s GTPase activity, which delays the transition from growing to shrinking phases. Notably, oryzalin-stabilized tubulin complexes resist depolymerization by cold or calcium, indicating a unique mechanism distinct from classical destabilizers like vinblastine [3].
The oryzalin binding site in plant alpha-tubulin exhibits distinct structural characteristics that facilitate high-affinity binding. Computational analyses using molecular dynamics simulations have revealed that oryzalin binds to a specific region beneath the N-loop of alpha-tubulin, involving multiple conserved residues that form a complementary binding pocket [1] [2].
In plant tubulin, the binding site encompasses several key amino acid residues including Arginine-2, Glutamic acid-3, Valine-4, Tryptophan-21, Phenylalanine-24, Histidine-28, Isoleucine-42, Aspartic acid-47, Arginine-64, Cysteine-65, Threonine-239, Arginine-243, and Phenylalanine-244 [2]. This constellation of residues creates a hydrophobic pocket that accommodates the dipropylamino groups of oryzalin while providing specific polar interactions through the sulfonamide moiety [1].
Plant tubulins demonstrate exceptionally high affinity for oryzalin, with dissociation constants ranging from 23 nanomolar to 117 nanomolar depending on the species and experimental conditions. Maize tubulin exhibits a dissociation constant of 95 nanomolar at physiological pH (6.9) and 23°C, representing high-affinity binding that is consistent with the nanomolar herbicidal concentrations observed in biological systems [3] [4].
The thermodynamic parameters for oryzalin binding to plant tubulin indicate a favorable interaction with a Gibbs free energy change of -7.25 kcal/mol at 25°C. The binding process is characterized by a positive enthalpy change of 6.5 kcal/mol, suggesting that the interaction is entropically driven with a significant entropy contribution of 46 cal/mol·K [5]. This thermodynamic signature indicates that the binding involves conformational changes and possibly desolvation effects that contribute to the overall binding affinity.
The high affinity of oryzalin for plant tubulin stems from the complementary fit between the compound's chemical structure and the binding site geometry. The dipropylamino substituent of oryzalin interacts with a hydrophobic pocket formed by conserved hydrophobic residues, while the sulfonamide group positions itself toward the entrance of the binding site where it can form favorable polar interactions with water molecules and polar residues [1].
The binding stoichiometry of oryzalin to plant tubulin is approximately 0.5 moles of oryzalin per mole of tubulin dimer, indicating that the compound binds to one alpha-tubulin subunit within the heterodimer [3] [4]. This substoichiometric binding is sufficient to disrupt microtubule assembly through a mechanism that involves the incorporation of oryzalin-tubulin complexes into growing microtubules, thereby poisoning the polymerization process.
The differential sensitivity of plant versus animal tubulins to oryzalin represents one of the most striking examples of species-specific drug action in tubulin biology. While plant tubulins bind oryzalin with dissociation constants in the nanomolar to low micromolar range, mammalian tubulins show dramatically reduced affinity or complete absence of binding [3] [4] [2].
| Organism Type | Species | Dissociation Constant (Kd) | Binding Method |
|---|---|---|---|
| Plant | Maize (Zea mays) | 95 nM | Equilibrium dialysis |
| Plant | Chlamydomonas reinhardtii | 4.8 μM | DEAE-cellulose chromatography |
| Plant | Rose (Rosa sp.) | 8.4 μM | DEAE-cellulose filtration |
| Protozoan | Toxoplasma gondii | 23 nM | Molecular docking |
| Protozoan | Tetrahymena thermophila | 0.44 μM | Tryptophan fluorescence quenching |
| Mammalian | Bovine brain | 77 μM | Tryptophan fluorescence quenching |
| Mammalian | Mouse 3T3 fibroblasts | No binding detected | Equilibrium dialysis |
The selectivity of oryzalin for plant and protozoan tubulin over mammalian tubulin is determined by specific amino acid differences at critical positions within the binding site. Computational docking studies comparing plant and mammalian alpha-tubulin have revealed that mammalian tubulin lacks the appropriate binding site architecture to accommodate oryzalin with high affinity [2].
In mammalian tubulin, the equivalent residues that form the oryzalin binding site in plant tubulin are different, resulting in a binding pocket that cannot provide the same complementary interactions. The >50-fold reduction in binding affinity observed for bovine brain tubulin compared to plant tubulin demonstrates that the binding site architecture is fundamentally different between these evolutionary lineages [2].
The amino acid sequence differences between plant and animal tubulins are concentrated in specific regions that contribute to drug binding selectivity. While alpha- and beta-tubulin proteins share greater than 88% amino acid sequence similarity across eukaryotic kingdoms, the differences that do exist are functionally significant [6] [7].
Analysis of tubulin sequences reveals that plant-specific amino acid residues occur at positions that directly influence the oryzalin binding site. These lineage-restricted residues create a binding pocket in plant alpha-tubulin that is absent or significantly altered in mammalian tubulin. The conservation of these plant-specific residues across multiple plant species indicates their functional importance in maintaining the oryzalin binding site [2].
Studies of oryzalin resistance mutations in various organisms have provided detailed insights into the structural requirements for drug binding. Multiple resistance mutations have been identified in plant and protozoan species, with most mutations occurring in the core domain of alpha-tubulin rather than directly in the binding site [2] [8] [9].
| Organism | Mutation | Resistance Level | Location | Mechanism |
|---|---|---|---|---|
| Toxoplasma gondii | Thr239Ile | Highest (>5 μM) | Core domain | Altered binding site |
| Toxoplasma gondii | Ser165Ala/Thr239Ile | Very high (>90 μM) | Core domain | Synergistic effect |
| Eleusine indica | Thr239Ile | High | Core domain | Altered binding site |
| Setaria viridis | Leu136Phe | High | Core domain | Altered binding site |
| Lolium rigidum | Val202Phe | High | Core domain | Altered binding site |
Pironetin represents the only other well-characterized compound known to bind specifically to alpha-tubulin, providing a valuable comparative model for understanding alpha-tubulin drug binding sites. Unlike oryzalin, which shows selectivity for plant and protozoan tubulin, pironetin binds to alpha-tubulin across multiple species including mammals [10] [11] [12].
The pironetin binding site has been characterized through high-resolution crystal structures, revealing that the compound binds covalently to Cysteine-316 of alpha-tubulin via a Michael addition reaction [10] [13] [14]. This covalent interaction represents a fundamentally different binding mechanism compared to the reversible binding observed with oryzalin.
The pironetin binding site is located on beta-strand S8 of alpha-tubulin, where Cysteine-316 provides the nucleophilic center for covalent bond formation. The binding site forms a pocket created by residues from an antiparallel beta-sheet comprising strands S7, S8, S9, and S10 [15]. The lactone ring of pironetin sits within this pocket, while the compound adopts an extended conformation perpendicular to the beta-sheet.
Pironetin binding induces significant conformational changes in alpha-tubulin, particularly affecting the T7 loop and helix H8. These structural elements are essential for establishing longitudinal tubulin contacts in microtubules, explaining how pironetin inhibits microtubule formation despite binding to only one site per tubulin dimer [10] [13].
The pironetin binding site provides important insights into the structural diversity of alpha-tubulin drug binding sites. While oryzalin binds beneath the N-loop in a reversible manner, pironetin binds covalently to a completely different region of the protein. This demonstrates that alpha-tubulin contains multiple distinct binding sites that can be exploited for drug development.
The conservation of Cysteine-316 across plant and animal tubulin sequences contrasts with the variable residues that comprise the oryzalin binding site. This conservation pattern explains why pironetin shows broad species activity while oryzalin demonstrates plant-specific selectivity [10] [15].
The different binding sites and mechanisms of oryzalin and pironetin highlight the diverse strategies that can be employed to target alpha-tubulin. Oryzalin acts through reversible binding that allows for substoichiometric inhibition of microtubule assembly, while pironetin forms irreversible covalent bonds that directly perturb critical structural elements required for microtubule formation.
Both compounds ultimately disrupt microtubule assembly, but through distinct molecular mechanisms that reflect their different binding sites and chemical properties. This diversity suggests that alpha-tubulin represents an underexplored target for drug development, with multiple distinct binding sites available for therapeutic intervention [10] [11] [12].
Irritant;Environmental Hazard